1-(3-Methoxypropyl)-2,6-dimethylpiperazine
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Overview
Description
1-(3-Methoxypropyl)-2,6-dimethylpiperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions. This compound is characterized by the presence of a methoxypropyl group attached to the piperazine ring, along with two methyl groups at the 2 and 6 positions. It is a versatile compound used in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine typically involves the reaction of 2,6-dimethylpiperazine with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters helps in maintaining high yield and purity. Post-reaction, the compound is purified using techniques like column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)-2,6-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Halogenated derivatives or amine-substituted derivatives.
Scientific Research Applications
1-(3-Methoxypropyl)-2,6-dimethylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the formulation of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)-2,6-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can interact with receptor sites, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxypropyl)piperidin-4-amine
- 2,6-Dimethylpiperazine
- 1-(3-Methoxypropyl)-1-methylpiperidinium
Uniqueness
1-(3-Methoxypropyl)-2,6-dimethylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-(3-methoxypropyl)-2,6-dimethylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-9-7-11-8-10(2)12(9)5-4-6-13-3/h9-11H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUQWDRXJRCAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(N1CCCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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